Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
CAS No.:
Cat. No.: VC13517397
Molecular Formula: C14H20BNO5
Molecular Weight: 293.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BNO5 |
|---|---|
| Molecular Weight | 293.13 g/mol |
| IUPAC Name | methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-8-10(12(17)19-6)16-11(9)18-5/h7-8H,1-6H3 |
| Standard InChI Key | HWEDYJBLHYBUQV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)OC |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically employs palladium-catalyzed Miyaura borylation. A common protocol involves reacting 6-methoxy-5-bromopicolinate with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base such as potassium acetate. The reaction proceeds under inert conditions (argon atmosphere) at 80–100°C for 12–24 hours, yielding the product with purities exceeding 97% after chromatographic purification .
Key Reaction Parameters:
-
Catalyst: Pd(dppf)Cl (1–2 mol%)
-
Solvent: 1,4-Dioxane or tetrahydrofuran
-
Temperature: 80–100°C
-
Yield: 70–85%
Industrial Manufacturing
Industrial production scales this methodology using continuous flow reactors to enhance efficiency and safety. Advanced purification techniques, including fractional crystallization and high-performance liquid chromatography (HPLC), ensure compliance with pharmaceutical-grade standards.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 293.13 g/mol | |
| Density | 1.1–1.2 g/cm (estimated) | |
| Melting Point | Not reported | |
| Boiling Point | >300°C (decomposes) | |
| Solubility | Soluble in DMSO, THF |
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyridine-H), 7.90 (s, 1H, pyridine-H), 3.95 (s, 3H, OCH), 3.85 (s, 3H, COOCH), 1.35 (s, 12H, pinacol-CH) .
-
B NMR: δ 30–32 ppm, characteristic of sp-hybridized boron.
Chemical Reactivity and Mechanisms
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables participation in Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical in drug discovery. For example, reaction with 4-bromoaniline in the presence of Pd(PPh) and NaCO yields a biphenyl derivative (85% yield).
Hydrolysis and Stability
The compound undergoes slow hydrolysis in aqueous media to form the corresponding boronic acid. This reaction is pH-dependent, accelerating under acidic or basic conditions:
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown inhibitory activity against serine proteases such as thrombin and trypsin (IC = 2–5 μM). The boronic ester group forms reversible covalent bonds with catalytic serine residues, mimicking transition states.
Prodrug Development
The pinacol boronate group enhances membrane permeability, making the compound a candidate for prodrug strategies. Intracellular esterases hydrolyze the methyl ester, releasing the active boronic acid.
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protection | Gloves, lab coat, eye protection | |
| First Aid (Skin Contact) | Wash with soap/water for 15 min | |
| Storage | -20°C, inert atmosphere |
Comparison with Structural Analogs
Table 3: Analogous Picolinate Boronic Esters
The methoxy group in the subject compound enhances electron density at the pyridine ring, increasing reactivity in electrophilic substitutions compared to chloro or methyl analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume